

Application Notes: Chromatographic Separation and Quantification of Linezolid and Its Metabolites

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Compound of Interest

Compound Name: Defluoro Linezolid-d3

Cat. No.: B588791

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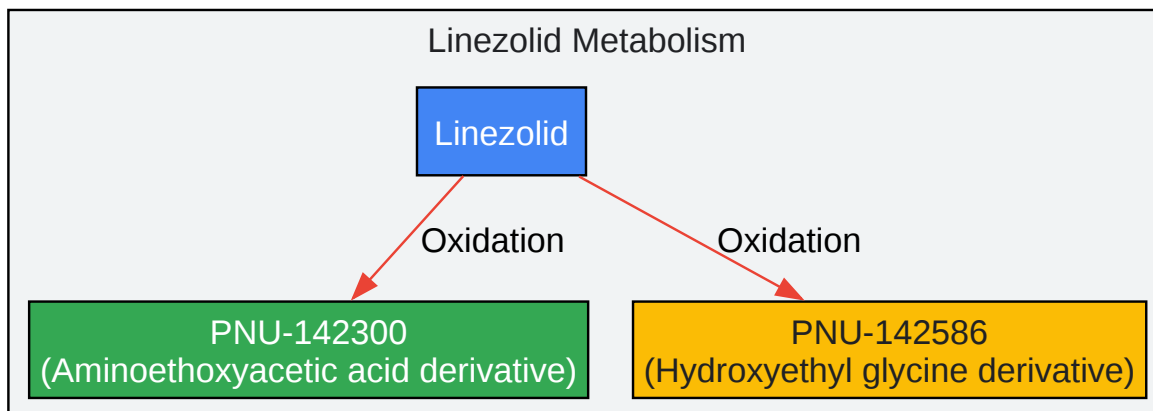
Audience: Researchers, scientists, and drug development professionals.

Introduction

Linezolid is a synthetic antibiotic from the oxazolidinone class, effective against a variety of Gram-positive bacteria, including resistant strains like methicillin-resistant *Staphylococcus aureus* (MRSA) and vancomycin-resistant enterococci (VRE).[1][2][3] Monitoring the concentration of Linezolid and its primary metabolites is crucial in clinical settings to ensure therapeutic efficacy and mitigate potential toxicity, such as myelosuppression.[4] This document provides detailed protocols for the simultaneous chromatographic separation and quantification of Linezolid and its two major metabolites, PNU-142300 and PNU-142586, in biological matrices.[1]

Metabolic Pathway of Linezolid

The metabolism of Linezolid primarily involves the oxidation of its morpholine ring, a process that leads to the formation of two main, inactive metabolites.[2][5] These are PNU-142300 (an aminoethoxyacetic acid derivative) and PNU-142586 (a hydroxyethyl glycine derivative).[1][2][5] These metabolites, along with the parent drug, are predominantly excreted via urine.[5][6]



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Metabolic pathway of Linezolid.

Experimental Protocols

Two validated methods for the analysis of Linezolid and its metabolites are presented below: a High-Performance Liquid Chromatography (HPLC) method and a more sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method.

Protocol 1: HPLC Method for Linezolid and Metabolites

This protocol outlines a method for the simultaneous quantification of Linezolid and its metabolites using HPLC with UV detection.

1. Sample Preparation (Protein Precipitation)

- Pipette 20 μ L of human serum into a microcentrifuge tube.[7]
- Add 20 μ L of the appropriate calibration standard or quality control sample.[7]
- Add 160 μ L of acetonitrile containing a suitable internal standard (e.g., d3-Linezolid).[7]
- Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.[7][8]
- Centrifuge the sample at high speed (e.g., 15,000 x g) for 10-15 minutes.[8]

- Carefully transfer the clear supernatant to an autosampler vial for analysis.[7][8]

2. Chromatographic Conditions

- HPLC System: Agilent 1200 series or equivalent.[7]
- Column: Waters X-bridge C18, 150 x 4.6 mm, 3.5 μ m.[7]
- Column Temperature: 25°C.[7]
- Mobile Phase A: Water with 0.1% formic acid.[7]
- Mobile Phase B: Acetonitrile with 0.1% formic acid.[7]
- Flow Rate: 0.6 mL/min.[7]
- Injection Volume: 10 μ L.[7]
- Gradient Elution:[7]
 - 0-12 min: 2% to 98% Mobile Phase B
 - 12-13 min: 98% to 2% Mobile Phase B
 - 13-15 min: Hold at 2% Mobile Phase B for column re-equilibration

Protocol 2: UPLC-MS/MS for High-Throughput Analysis

This protocol provides a rapid and highly sensitive UPLC-MS/MS method for the simultaneous determination of Linezolid and its metabolite PNU-142300 in human serum.[4][9]

1. Sample Preparation (Protein Precipitation)

- A simple protein precipitation with acetonitrile is sufficient for sample cleanup.[4][9]
- In a microcentrifuge tube, add 50 μ L of the serum sample.[8]
- Add 100-200 μ L of acetonitrile containing the internal standard (e.g., Tedizolid).[4][8]

- Vortex the tube vigorously for 1-2 minutes.[8]
- Centrifuge at high speed (e.g., 15,000 x g) for 10-15 minutes at 4°C.[8]
- Transfer the supernatant to an autosampler vial and inject into the UPLC-MS/MS system.[8]

2. UPLC Conditions

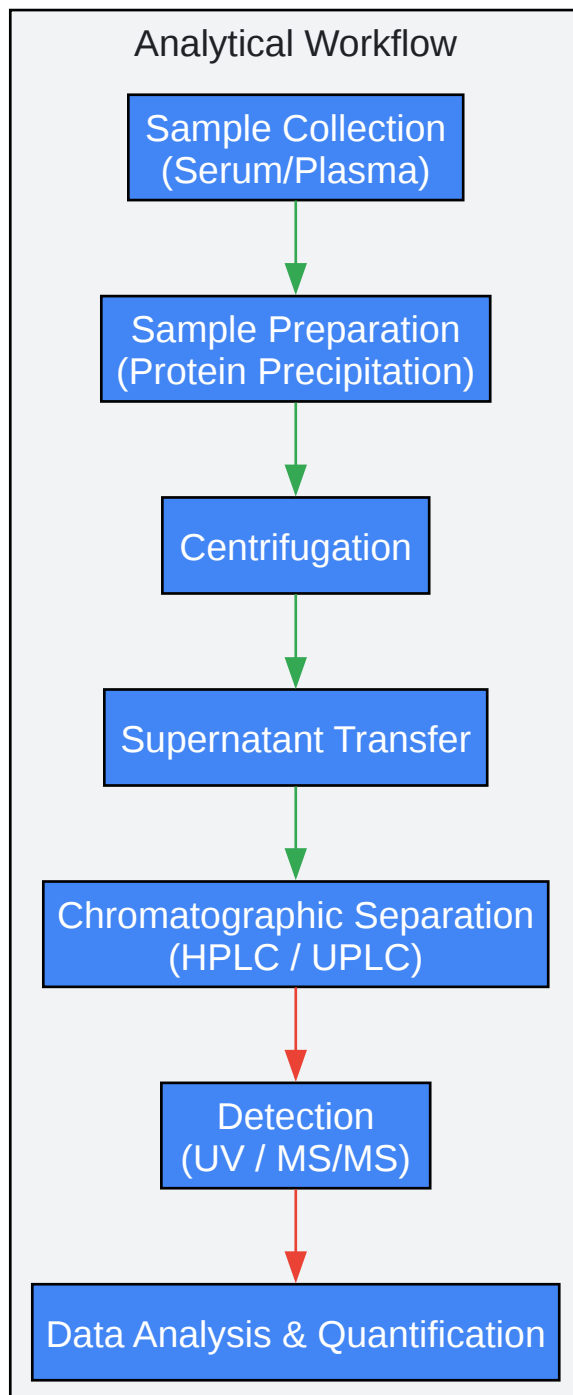
- UPLC System: Waters ACQUITY UPLC or equivalent.
- Column: Acquity UPLC BEH C18, 100mm x 2.1mm, 1.7µm or a 50mm x 2.1mm, 1.7µm column for faster analysis.[4][9]
- Mobile Phase A: 0.1% formic acid in water.[4][9]
- Mobile Phase B: Acetonitrile.[4]
- Flow Rate: 0.40 mL/min.[4][9]
- Run Time: Approximately 3.0 minutes.[7]

3. Mass Spectrometry Conditions

- Mass Spectrometer: Triple quadrupole mass spectrometer.
- Ionization Mode: Positive electrospray ionization (ESI+).[7]
- Detection Mode: Multiple Reaction Monitoring (MRM).[4][9]
- Ion Transitions:[4][9]
 - Linezolid: m/z 338.01 → 296.03
 - PNU-142300: m/z 369.96 → 327.98
 - Tedizolid (Internal Standard): m/z 370.98 → 342.99

General Experimental Workflow

The overall process from sample receipt to final data analysis follows a standardized workflow, ensuring reproducibility and accuracy.



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